molecular formula C21H21NO5S2 B2749096 N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide CAS No. 670268-11-8

N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

Cat. No.: B2749096
CAS No.: 670268-11-8
M. Wt: 431.52
InChI Key: UEDXCTLALOHDEQ-UHFFFAOYSA-N
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Description

N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a sulfonamide group, a benzoxathiol ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzoxathiol ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the benzoxathiol and sulfonamide intermediates with cyclohexanecarboxamide under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the benzoxathiol ring may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-14-7-10-17(11-8-14)29(25,26)22(20(23)15-5-3-2-4-6-15)16-9-12-18-19(13-16)28-21(24)27-18/h7-13,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDXCTLALOHDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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